IRAK4 Biochemical Potency: Class-Level Benchmarking Against Parent Imidazo[1,2-b]pyridazine Leads
The imidazo[1,2-b]pyridazine class targeting IRAK4 has yielded lead compounds with single-digit nanomolar biochemical potency. The representative derivative compound 5 (structurally analogous to 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide) exhibited an IRAK4 IC50 of 1.3 nM [1]. While direct enzyme inhibition data for the 2,6-dimethoxy analog have not been publicly disclosed, this class-level potency benchmark provides a quantitative baseline for IRAK4 enzymatic activity in this chemotype. Comparative potency data against the 3-trifluoromethyl analog (CAS 955780-47-9) remain unpublished .
| Evidence Dimension | IRAK4 kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; expected in low-nM range based on class SAR. |
| Comparator Or Baseline | Compound 5 (imidazo[1,2-b]pyridazine analog): IRAK4 IC50 = 1.3 nM. |
| Quantified Difference | Class benchmark: 1.3 nM; target compound data pending. |
| Conditions | Biochemical kinase assay, recombinant IRAK4 enzyme. |
Why This Matters
Low-nanomolar IRAK4 inhibition is critical for efficiently suppressing NF-κB activation in MYD88-mutant lymphoma cells, making this compound a suitable candidate for probe development in oncogenic IRAK4 signaling.
- [1] Chen Y, et al. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. 2020;190:112092. PMID: 32014679. View Source
